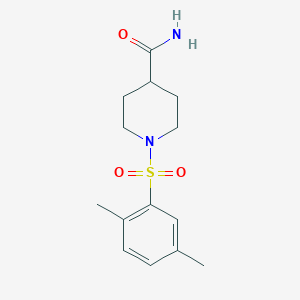

1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide

Description

1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound featuring a piperidine backbone substituted with a sulfonyl group at the 1-position and a carboxamide group at the 4-position. The sulfonyl group is further attached to a 2,5-dimethylphenyl ring, which contributes to its steric and electronic properties. Its molecular formula is estimated as C₁₄H₁₉N₂O₃S, with a molecular weight of approximately 303.4 g/mol (based on structural analysis).

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-10-3-4-11(2)13(9-10)20(18,19)16-7-5-12(6-8-16)14(15)17/h3-4,9,12H,5-8H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWKUHWSQWSRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the sulfonylation of aromatic compounds in the presence of solid superacids like ZrO2/SO42- or TiO2/SO42-, which can afford diaryl sulfones in high yields . Additionally, the preparation of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in developing new classes of drugs due to its ability to interact with biological targets involved in various diseases. Notably, it has been investigated for:

- Antibacterial and Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit antibacterial and anti-inflammatory activities. The sulfonamide group is known for its role in inhibiting bacterial growth and modulating inflammatory responses.

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Modifications to its structure can significantly alter its interaction profile and potency against this enzyme.

- Cytotoxic Effects : In vitro studies suggest that it may demonstrate cytotoxic effects against certain cancer cell lines, indicating potential as an anti-cancer agent.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the compound's structure can enhance its biological activity. For instance:

- Modification Sites : SAR studies have identified various sites on the compound that tolerate modifications while maintaining or enhancing potency. This includes evaluating the effects of substituents on the phenyl ring and other functional groups .

- Immunostimulatory Effects : Certain analogs of the compound have been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines, indicating potential applications in immunotherapy .

Drug Delivery Systems

The compound's structural characteristics make it a candidate for incorporation into drug delivery systems:

- Nanoparticle Formulations : Research has explored using lipid-coated nanoparticles to deliver compounds like 1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide effectively. These formulations can improve biocompatibility and pharmacokinetics while enabling targeted delivery to specific cells or tissues .

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Estimated; †Includes deuterium contribution.

Substituent and Functional Group Impact

Substituent Position and Electronic Effects: The 2,5-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects compared to the 2,5-dimethoxyphenyl group in ’s analog, which offers stronger electron-donating methoxy substituents. This difference may influence binding affinity in biological targets, such as enzymes or receptors .

Functional Group Variations: Sulfonyl (SO₂) vs. Carbamothioyl (NHCSS): The sulfonyl group in the target compound is a strong electron-withdrawing group, enhancing stability and hydrogen-bonding capacity. In contrast, the carbamothioyl group in ’s analog contains a thiocarbonyl moiety, which may confer distinct metal-binding properties or redox activity . Piperidine vs. This makes it more suitable as a building block in synthesis rather than a bioactive agent .

Isotopic Labeling :

Physicochemical and Pharmacological Implications

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~303.4 g/mol) compared to the piperazine analog (190.28 g/mol) suggests reduced solubility, which could limit bioavailability. However, the sulfonyl group may improve crystallinity .

- Metabolic Stability : The deuterated analog’s use in metabolic studies highlights the importance of isotopic labeling in optimizing the target compound’s stability in vivo .

Biological Activity

1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is notable for its diverse biological activities and potential therapeutic applications. The presence of the sulfonyl group enhances its reactivity and solubility, allowing for various chemical transformations and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the structure of this compound can significantly influence its biological activity. For instance, SAR studies indicate that certain substitutions on the phenyl and piperidine rings can enhance potency against various biological targets:

| Modification Site | Description | Impact on Activity |

|---|---|---|

| A | 4-substituent of the thiazole ring | Critical for NF-κB activation |

| B | Thiazole ring itself | Modifications can lead to reduced activity |

| C | Central amide bond | Alterations can affect binding affinity |

| D | Benzene ring with carboxyl and sulfonyl groups | Enhances interaction with target proteins |

| E | Sulfonamide functional group | Influences solubility and reactivity |

| F | Amine substituent of the sulfonamide group | Affects overall pharmacological profile |

These modifications were evaluated using high-throughput screening methods to identify more potent analogs .

Biological Evaluation

The compound has been evaluated for its ability to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in immune response regulation. In vitro studies demonstrated that this compound significantly enhanced NF-κB activation in human monocytic cell lines when stimulated with lipopolysaccharide (LPS) . Further kinetic screening confirmed that this compound was among the most potent in enhancing NF-κB activity at extended incubation times.

Therapeutic Applications

This compound shows potential in various therapeutic areas:

- Anti-inflammatory Effects : Its ability to modulate NF-κB suggests potential use in treating inflammatory diseases.

- Cancer Therapy : Similar compounds have been explored for their anti-cancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth .

- Pain Management : The compound's interaction with endocannabinoid system receptors may provide analgesic effects, as seen in related sulfonamide derivatives .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

- Case Study on Inflammatory Response : A study involving murine models demonstrated that compounds structurally related to this compound acted as effective co-adjuvants alongside established immunological agents, leading to enhanced immune responses .

- Clinical Trials for Pain Relief : Clinical trials on related sulfonamide derivatives have shown promising results in reducing pain associated with conditions like rheumatoid arthritis and osteoarthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.